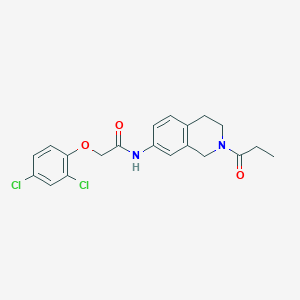
2-(2,4-dichlorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dichlorophenoxy group and a tetrahydroisoquinoline moiety, which are linked through an acetamide bond. Such compounds are often studied for their potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with an appropriate acylating agent under basic conditions.
Synthesis of the tetrahydroisoquinoline intermediate: This involves the reduction of isoquinoline to tetrahydroisoquinoline using a suitable reducing agent.
Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the tetrahydroisoquinoline intermediate using an acylation reaction to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution may result in the replacement of the chlorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic effects or as a lead compound for drug development.
Industry: Possible applications in the development of agrochemicals or other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A related compound with similar structural features.
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: Another compound with a similar tetrahydroisoquinoline moiety.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is unique due to the combination of its dichlorophenoxy and tetrahydroisoquinoline groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c1-2-20(26)24-8-7-13-3-5-16(9-14(13)11-24)23-19(25)12-27-18-6-4-15(21)10-17(18)22/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMLHHKFDZRGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-2-(BENZENESULFONYL)-3-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[(3,5-DIMETHYLPHENYL)AMINO]PROP-2-ENENITRILE](/img/structure/B2571090.png)
![1-(adamantane-1-carbonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2571095.png)
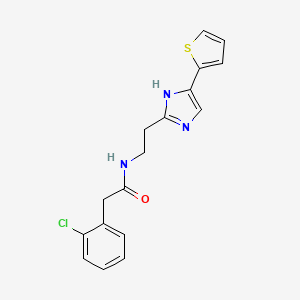

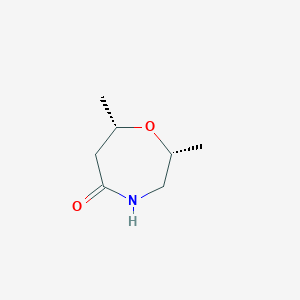
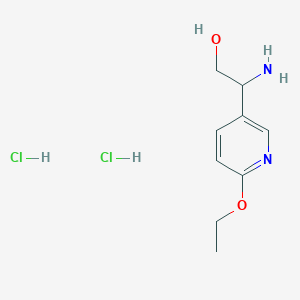
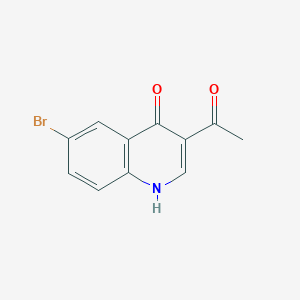
![5-(4-benzylpiperidin-1-yl)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2571101.png)
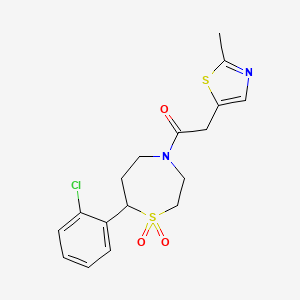
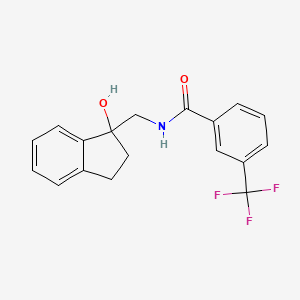
![4-Bromo-2-methyl-5-{[(piperidin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one hydrochloride](/img/structure/B2571106.png)
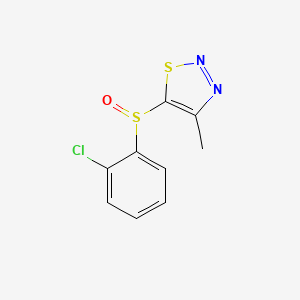
![N-[1-(Methoxymethyl)cyclopropyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2571108.png)

